molecular formula C9H11ClO3S B2564116 4-(2-Methoxyethyl)benzenesulfonyl chloride CAS No. 953903-65-6

4-(2-Methoxyethyl)benzenesulfonyl chloride

Cat. No.: B2564116
CAS No.: 953903-65-6
M. Wt: 234.69
InChI Key: SYFCSHZEPVGAID-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C(9)H({11})ClO(_3)S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxyethyl group attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride typically involves the sulfonation of 4-(2-Methoxyethyl)benzene. The process can be summarized as follows:

    Sulfonation Reaction: 4-(2-Methoxyethyl)benzene is reacted with chlorosulfonic acid (ClSO(_3)H) under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Including distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

      Common Reagents: Amines, alcohols, and thiols.

      Conditions: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

  • Reduction: : The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state compounds.

      Common Reagents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

      Conditions: Anhydrous conditions to prevent hydrolysis.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or phenols.

    Sulfonyl Hydrides: Formed by reduction reactions.

Scientific Research Applications

4-(2-Methoxyethyl)benzenesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, which are important intermediates in pharmaceuticals.

    Biology: Used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: In the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: Employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-Methoxyethyl)benzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in molecules, leading to the formation of sulfonamide and sulfonate derivatives.

Molecular Targets and Pathways

    Nucleophilic Sites: Amines, alcohols, and thiols in target molecules.

    Pathways: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)benzenesulfonyl chloride: Similar structure but with an additional ethoxy group, leading to different reactivity and applications.

    2-Mesitylenesulfonyl chloride: Contains a mesitylene group, which affects its steric and electronic properties.

Uniqueness

4-(2-Methoxyethyl)benzenesulfonyl chloride is unique due to its specific methoxyethyl group, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Properties

IUPAC Name

4-(2-methoxyethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-7-6-8-2-4-9(5-3-8)14(10,11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFCSHZEPVGAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953903-65-6
Record name 4-(2-methoxyethyl)benzene-1-sulfonyl chloride
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